molecular formula C16H21NO4 B13564842 4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid

4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid

Cat. No.: B13564842
M. Wt: 291.34 g/mol
InChI Key: PIJHRQRCUAAJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid is unique due to its specific structural features, including the benzoic acid moiety and the Boc-protected azetidine ring.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)8-11-4-6-13(7-5-11)14(18)19/h4-7,12H,8-10H2,1-3H3,(H,18,19)

InChI Key

PIJHRQRCUAAJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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